molecular formula C11H13NO3 B5199889 N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 21398-79-8

N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B5199889
CAS No.: 21398-79-8
M. Wt: 207.23 g/mol
InChI Key: JXIRDTVHKWSCSY-UHFFFAOYSA-N
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Description

N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound offered for research and development purposes. It is built around the 2,3-dihydro-1,4-benzodioxine scaffold, a privileged structure in medicinal chemistry known for its versatility in interacting with biological targets . This benzodioxine motif is a recognized pharmacophore that has been incorporated into compounds investigated for a range of therapeutic areas, including as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase for metabolic diseases , and poly(ADP-ribose)polymerase 1 (PARP1) for oncology research . The presence of the carboxamide group is a key feature, as this functional group is often critical for forming hydrogen bonds with enzyme active sites, such as with the backbone of glycine residues, to achieve potent inhibition . As a derivative of this well-studied core structure, this compound serves as a valuable intermediate for medicinal chemists exploring structure-activity relationships (SAR), conducting scaffold-hopping exercises, and developing novel bioactive molecules . This product is intended for laboratory research use only.

Properties

IUPAC Name

N-ethyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-12-11(13)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIRDTVHKWSCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21398-79-8
Record name NSC36580
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be achieved through several synthetic routes. One common method involves the ring-closing metathesis of suitable precursors using catalysts such as the nitro-Grela catalyst. This method allows for the efficient formation of the 1,4-benzodioxane ring with high enantioselectivity .

Another approach involves the enzymatic synthesis using engineered Candida antarctica lipase B. This method is particularly useful for producing chiral 2,3-dihydro-1,4-benzodioxane motifs, which are important in medicinal chemistry .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of high-throughput screening and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the development of robust catalytic systems and continuous flow reactors can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown promise as a lead compound in drug development. Its structural features allow it to interact with biological targets effectively, making it suitable for the following applications:

  • Anticancer Agents : Research indicates that derivatives of benzodioxane compounds can inhibit cancer cell proliferation. For instance, compounds similar to N-ethyl-2,3-dihydro-1,4-benzodioxine have been explored for their ability to target specific enzymes involved in cancer metabolism .
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties. Studies have demonstrated that benzodioxane derivatives can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication .

Case Study: Anticancer Activity

A study conducted on various benzodioxane derivatives revealed that certain modifications to the N-ethyl group enhanced cytotoxicity against ovarian cancer cells. The mechanism involved the inhibition of key metabolic pathways necessary for cell survival .

Agricultural Applications

This compound and its derivatives are being investigated for use as agricultural chemicals:

  • Pesticides : The compound's reactivity allows it to be modified into effective pesticide agents. Its ability to disrupt biological processes in pests makes it a candidate for developing environmentally friendly pest control solutions.

Case Study: Pesticidal Efficacy

Research has shown that modified benzodioxane compounds can effectively reduce pest populations in agricultural settings without harming beneficial insects. Field trials demonstrated a significant decrease in pest-related crop damage compared to untreated controls.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : The compound can undergo various chemical reactions (e.g., oxidation, reduction) to yield complex organic molecules. Its unique structure facilitates the formation of heterocycles and other functional groups essential in pharmaceutical chemistry .

Table 1: Comparison of Synthetic Routes

Reaction TypeConditionsYield (%)Major Products
OxidationKMnO₄, Acetic Acid75%Carboxylic Acid Derivatives
ReductionLiAlH₄60%Alcohols
SubstitutionElectrophilic Reagents50%New Benzodioxane Derivatives

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound offers intermediate lipophilicity compared to the polar sulfonamide (F0451-2187) and hydrophobic trifluoromethyl groups (CID 2787469). This balance may optimize bioavailability.
  • Synthetic Accessibility : N-methyl analogs (e.g., CA-5617) are synthesized with high purity (≥98%), indicating robust methodologies for alkyl-substituted derivatives .

Research Trends and Gaps

  • SAR Studies : Methyl and ethyl analogs () are critical for understanding alkyl chain length effects on receptor binding and pharmacokinetics.
  • Therapeutic Exploration : The antiviral success of F0451-2187 warrants further investigation of ethyl-substituted derivatives in viral protease or polymerase assays.
  • Safety Profiling : Toxicity and metabolic studies are needed for this compound to assess its viability in preclinical models.

Biological Activity

N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound can be achieved through various methods:

  • Ring-closing Metathesis : Utilizes catalysts like the nitro-Grela catalyst to form the 1,4-benzodioxane ring with high enantioselectivity.
  • Enzymatic Synthesis : Employs engineered enzymes such as Candida antarctica lipase B for producing chiral motifs crucial in medicinal chemistry.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies indicate its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been evaluated for its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87

These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.

The mechanism of action involves interaction with specific molecular targets within cells, potentially inhibiting enzymes or modulating receptor activity. For instance, it may inhibit FtsZ protein in bacterial cells, disrupting cell division and leading to bacterial death . Additionally, it may activate pathways that induce apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Milan focused on the compound's ability to inhibit bacterial growth. The results indicated that this compound significantly reduced the viability of E. coli and S. aureus in vitro. The study concluded that this compound could serve as a scaffold for developing new antibacterial agents .

Evaluation of Anticancer Properties

In another investigation published in a peer-reviewed journal, the anticancer efficacy of this compound was assessed using MTT assays on multiple cancer cell lines. The compound demonstrated notable cytotoxicity with IC50 values lower than established chemotherapeutics like doxorubicin .

4. Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound Notable Features Biological Activity
2,3-Dihydro-1,4-benzodioxineLacks ethyl groupLimited activity compared to N-ethyl
N-Methyl-2,3-dihydro-1,4-benzodioxineContains methyl groupAltered reactivity and activity
N-Ethyl-2,3-dihydro-1,4-benzodioxine-6-carboxamideDifferent carboxamide positionVaries in target interactions

Q & A

Q. How are regioselectivity challenges addressed during N-alkylation of benzodioxine carboxamides?

  • Methodological Answer : Use bulky alkyl halides (e.g., tert-butyl bromide) to favor N- over O-alkylation. Monitor regioselectivity via ¹H NMR (disappearance of NH peaks at δ 8.0–8.5 ppm) and LC-MS to confirm molecular weight shifts .

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